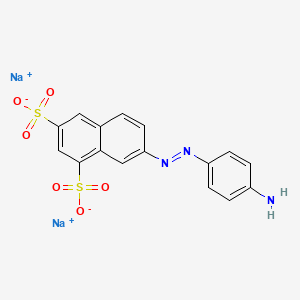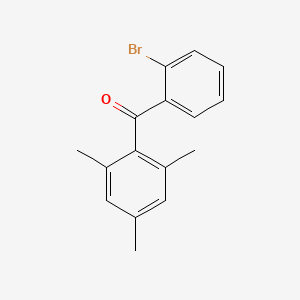
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of two cyclohexyl groups, each substituted with an ethyl and a propyl group, respectively. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester typically involves the following steps :
Starting Materials: The synthesis begins with trans-4-ethylcyclohexyl phenol and trans-4-propylcyclohexyl phenol.
Formation of Sulfonic Aromatic Ester: These phenols react with sulfonyl chloride to form sulfonic aromatic esters.
Palladium-Catalyzed Carbonyl Insertion: The sulfonic aromatic esters undergo a palladium-catalyzed carbonyl insertion reaction with alkyl alcohols to form the ester compounds.
Hydrolysis: The ester compounds are then hydrolyzed to obtain the target product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The reaction conditions are mild, and the process is designed to be environmentally friendly, with recyclable catalysts and minimal waste .
化学反応の分析
Types of Reactions
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds.
科学的研究の応用
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of liquid crystals and other advanced materials.
作用機序
The mechanism of action of benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby influencing cellular processes .
類似化合物との比較
Similar Compounds
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-butylcyclohexyl ester
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-methylcyclohexyl ester
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-cyclohexyl ester
Uniqueness
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in specialized applications, such as the production of liquid crystals .
特性
| 72928-03-1 | |
分子式 |
C24H36O2 |
分子量 |
356.5 g/mol |
IUPAC名 |
(4-propylcyclohexyl) 4-(4-ethylcyclohexyl)benzoate |
InChI |
InChI=1S/C24H36O2/c1-3-5-19-8-16-23(17-9-19)26-24(25)22-14-12-21(13-15-22)20-10-6-18(4-2)7-11-20/h12-15,18-20,23H,3-11,16-17H2,1-2H3 |
InChIキー |
HDTDVUVMQFJBQI-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


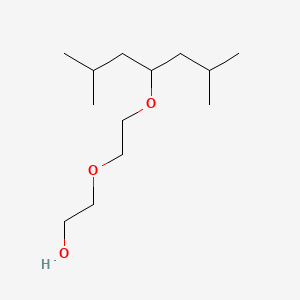
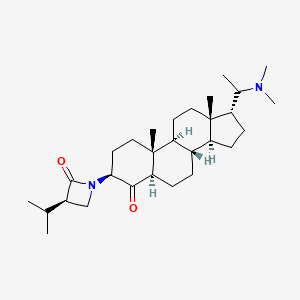

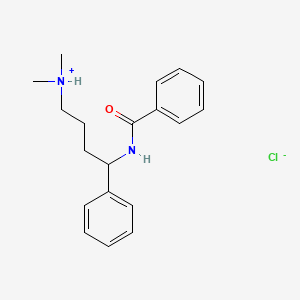

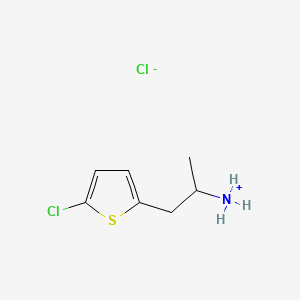


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)


